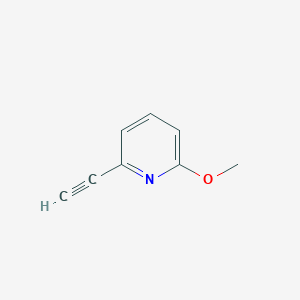

2-Ethynyl-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLJFFXJQWGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432154 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512197-92-1 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-6-methoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxypyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and an electron-donating methoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures. The pyridine nitrogen atom can participate in hydrogen bonding and metal coordination, while the ethynyl group serves as a key handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and various cycloadditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 512197-92-1 | [1] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC=CC(=N1)C#C | [1] |

| Predicted XlogP | 1.4 | [2] |

Spectroscopic Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton, signals for the three aromatic protons on the pyridine ring, and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne will appear in the characteristic region for acetylenic carbons.

IR Spectroscopy: Key infrared absorption bands are expected for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-O stretching of the methoxy group.

Mass Spectrometry: The predicted monoisotopic mass is 133.0528 Da. Common adducts in mass spectrometry would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction involves the coupling of a 2-halo-6-methoxypyridine (such as 2-bromo- or 2-iodo-6-methoxypyridine) with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene followed by deprotection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings on similar heterocyclic systems.[4]

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methoxypyridine

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.05-0.1 eq).

-

Add a suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine.

-

To the stirred solution, add ethynyltrimethylsilane (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-6-methoxypyridine.

Step 2: Deprotection to this compound

-

Dissolve the 2-((trimethylsilyl)ethynyl)-6-methoxypyridine (1.0 eq) in a solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add a base, such as potassium carbonate (2.0 eq), to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Chemical Reactivity and Synthetic Applications

The ethynyl group of this compound is the primary site of its reactivity, enabling a variety of synthetic transformations.

Sonogashira Coupling

As a terminal alkyne, this compound can readily participate in further Sonogashira coupling reactions with a wide range of aryl and vinyl halides. This allows for the construction of more complex, conjugated systems. The reaction follows a catalytic cycle involving a palladium(0) species and a copper(I) acetylide intermediate.

Caption: Sonogashira coupling with this compound.

Cycloaddition Reactions

The alkyne moiety of this compound is a versatile dienophile and dipolarophile, readily participating in various cycloaddition reactions.

-

[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." this compound can react with organic azides to form 1,2,3-triazoles with high regioselectivity. This reaction is highly efficient and tolerant of a wide range of functional groups, making it invaluable for the synthesis of complex molecules in drug discovery and materials science.

This protocol is a representative procedure based on established methods for CuAAC reactions.

-

In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Add a copper(I) source, which can be generated in situ from copper(II) sulfate (0.05-0.1 eq) and a reducing agent like sodium ascorbate (0.1-0.2 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 1-benzyl-4-(6-methoxypyridin-2-yl)-1H-1,2,3-triazole.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can also act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The reactivity in these reactions is influenced by the electronic nature of the diene and the dienophile.

Potential Applications in Drug Discovery

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The 2-methoxypyridine moiety, in particular, has been explored for its potential to improve the pharmacokinetic properties of drug candidates. For instance, the introduction of a methoxypyridine motif in gamma-secretase modulators for Alzheimer's disease has been shown to enhance activity and solubility.[6]

The ethynyl group on this compound provides a versatile handle for the synthesis of a diverse range of compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring, and the ethynyl group can be used to link the pyridine scaffold to other pharmacophoric elements.

-

Antiviral and Anticancer Agents: The triazole ring formed from the [3+2] cycloaddition of ethynylpyridines is a common feature in many antiviral and anticancer compounds.

-

CNS Agents: The pyridine core is present in many drugs that target the central nervous system.[5]

While there is no specific data on the biological activity of this compound itself, the cytotoxic activities of other 2-methoxypyridine derivatives have been reported, suggesting the potential for this class of compounds in oncology research.[7]

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety data sheets for related compounds like 2-ethynylpyridine and 2-methoxypyridine, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

-

Hazards: The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its combination of a pyridine ring, a reactive ethynyl group, and a methoxy substituent provides a rich platform for the construction of complex and diverse molecular architectures. While detailed experimental data for this specific compound is not extensively documented, its synthetic utility can be reliably predicted from the well-established reactivity of its constituent functional groups and closely related analogs. The protocols and information provided in this guide serve as a valuable resource for researchers looking to utilize this compound in their synthetic endeavors.

References

-

Al-Warhi, T., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5039. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from: [Link]

-

Maw, G. N., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(21), 5036-5040. Available at: [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from: [Link]

-

PubChem. (n.d.). This compound. Retrieved from: [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from: [Link]

-

Chemcd. (n.d.). This compound. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Ethynylpyridine. Retrieved from: [Link]

-

LookChem. (n.d.). 2-ethynylpyridine. Retrieved from: [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Retrieved from: [Link]

-

MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Ethynyl-6-methoxynaphthalene. Retrieved from: [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from: [Link]

-

Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from: [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2022). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Retrieved from: [Link]

-

Diels Alder Reaction (Part 2). (n.d.). Retrieved from: [Link]

-

PubMed. (n.d.). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Retrieved from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-6-methoxypyridine: A Key Intermediate for Custom Synthesis. Retrieved from: [Link]

- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Retrieved from: https://www.preprints.org/manuscript/202310.1989/v1

-

ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from: [Link]

-

Sciforum. (n.d.). NITROPYRIDINES AS DIENOPHILES IN POLAR DIELS-ALDER REACTIONS. A DFT THEORETICAL STUDY. Retrieved from: [Link]

-

YouTube. (2021). Diels Alder Reaction. Retrieved from: [Link]

-

MDPI. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Retrieved from: [Link]

-

Chemical Science Review and Letters. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. Retrieved from: [Link]

-

Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethynyl-6-methoxypyridine (CAS No. 512197-92-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-6-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details its chemical properties, a robust synthetic protocol via Sonogashira coupling, and its characteristic spectroscopic data for proper identification and quality control. Furthermore, this guide explores the reactivity of the ethynyl and methoxypyridine moieties, highlighting their significance in the construction of complex molecular architectures, particularly in the context of drug discovery. Safety and handling protocols, based on data from analogous compounds, are also provided to ensure its safe utilization in a laboratory setting.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 512197-92-1, is a substituted pyridine derivative that has emerged as a significant intermediate in synthetic organic chemistry.[1] Its structure incorporates a pyridine ring, a common scaffold in a multitude of FDA-approved drugs, a methoxy group, which can modulate the electronic and pharmacokinetic properties of a molecule, and a terminal alkyne, a versatile functional group for various coupling reactions.[2][3] The strategic placement of these functionalities makes this compound a highly sought-after precursor for the synthesis of novel pharmaceutical agents and functional materials.[4][5] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems and for predicting its interactions in biological systems.

| Property | Value | Source |

| CAS Number | 512197-92-1 | [1] |

| Molecular Formula | C₈H₇NO | [6] |

| Molecular Weight | 133.15 g/mol | [6] |

| IUPAC Name | This compound | [1] |

| Predicted XlogP | 1.4 | [7] |

| SMILES | COC1=CC=CC(=N1)C#C | [7] |

| InChI Key | JKYLJFFXJQWGTL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, a suitable 2-halo-6-methoxypyridine is coupled with a protected or terminal alkyne source.

General Reaction Scheme

The synthesis typically proceeds by coupling 2-bromo-6-methoxypyridine with trimethylsilylacetylene (TMSA) followed by deprotection of the silyl group.

Sources

- 1. mdpi.com [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eMolecules ChemScene / this compound / 100mg / 572255790 | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

2-Ethynyl-6-methoxypyridine molecular weight

An In-Depth Technical Guide to 2-Ethynyl-6-methoxypyridine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with a reactive ethynyl group and an electron-donating methoxy group, provides a unique combination of properties. The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved therapeutics.[1][2] The strategic placement of the methoxy and ethynyl substituents allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures targeting a range of biological pathways and material properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its applications in research, and essential safety information for laboratory professionals.

Physicochemical and Structural Properties

The chemical identity and physical characteristics of this compound are fundamental to its application. The molecule's reactivity is largely dictated by the interplay between the electron-deficient pyridine ring, the electron-donating methoxy group at the 6-position, and the versatile carbon-carbon triple bond of the ethynyl group at the 2-position.

Key Properties Summary

A summary of the core quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [3] |

| Molecular Formula | C₈H₇NO | [4] |

| CAS Number | 512197-92-1 | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC=CC(=N1)C#C | [4][5] |

| InChI Key | JKYLJFFXJQWGTL-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 22.12 Ų | [3] |

| LogP (predicted) | 1.0715 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a cross-coupling reaction, most commonly the Sonogashira coupling. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The logical starting material is a halogenated methoxypyridine, such as 2-bromo-6-methoxypyridine, which can be synthesized from commercially available 2,6-dibromopyridine.[6]

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the selective methoxylation of a dihalopyridine precursor, followed by the palladium-catalyzed coupling with a protected or terminal alkyne.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of the target compound from 2-bromo-6-methoxypyridine. The use of trimethylsilylacetylene (TMSA) is a common strategy as it is less volatile and easier to handle than acetylene gas. The TMS group is easily removed in a subsequent or one-pot step.

Materials:

-

2-Bromo-6-methoxypyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add 2-bromo-6-methoxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid side reactions. The copper(I) salt acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex.

-

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe. Stir the mixture for 10 minutes to ensure dissolution and complex formation.

-

Causality: Triethylamine acts as both a solvent and a base to neutralize the HBr generated during the reaction, driving the catalytic cycle forward. Toluene is a suitable non-polar solvent for this reaction type.

-

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.

-

Causality: Using a slight excess of the alkyne ensures the complete consumption of the more valuable bromo-pyridine starting material.

-

-

Reaction: Heat the mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

TMS Deprotection (One-Pot): Once the starting material is consumed, cool the reaction to room temperature. Add methanol to the flask, followed by potassium carbonate (2.0 eq). Stir the mixture at room temperature for 1-2 hours.

-

Causality: The basic conditions facilitated by potassium carbonate in methanol readily cleave the silicon-carbon bond, liberating the terminal alkyne.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of celite to remove the catalyst and salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield pure this compound.

-

Self-Validation: The purity and identity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values or expected shifts.

-

Applications in Research and Development

The unique arrangement of functional groups makes this compound a versatile intermediate in several high-value research areas.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. This compound serves as a key scaffold for developing novel therapeutics.

A notable application is in the design of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[7] In this context, the methoxypyridine core was introduced to replace a fluorophenyl moiety, leading to compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42) peptide and better drug-like properties, such as aqueous solubility.[7] The ethynyl group provides a handle for further elaboration of the molecule through "click chemistry" or other coupling reactions to explore the chemical space and optimize binding to the biological target.

Materials Science

Derivatives of methoxypyridine have been investigated for their photo-physical and liquid crystalline properties.[8][9] The rigid, planar nature of the pyridine ring combined with the linear ethynyl group can be exploited to construct conjugated systems. Such molecules are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices, where precise control over electronic properties and molecular packing is essential.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The GHS pictogram associated with it is GHS07 (Exclamation Mark).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11][12]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is essential. While detailed spectra are available from commercial suppliers, the expected features are as follows:

-

¹H NMR: The spectrum should show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a singlet for the acetylenic proton (-C≡CH). The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 2,6-disubstituted pyridine pattern.

-

¹³C NMR: The spectrum will display eight distinct carbon signals: five for the pyridine ring carbons (two of which are quaternary), one for the methoxy carbon, and two for the ethynyl carbons.

-

IR Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch, a peak around 2100 cm⁻¹ for the C≡C stretch, and various C=C/C=N stretching frequencies in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 133.15, confirming the molecular weight.

Conclusion

This compound is a high-value chemical intermediate with significant potential. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Sonogashira coupling, and the proven utility of its core structure in drug discovery and materials science make it a compound of great interest to researchers. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. 2-Ethynyl-6-(methoxymethyl)pyridine | C9H9NO | CID 12967995. [Link]

-

Chemcd. This compound Spectrum 512197-92-1. [Link]

-

B. D. Harrison et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

PubChem. 2-Ethynyl-6-methoxynaphthalene | C13H10O | CID 4586522. [Link]

-

S. T. Ha et al. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

-

P. Vitale et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

H. A. Al-Salahi et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

-

Mol-Instincts. What is the synthesis method of 2-Bromo-6-methoxypyridine and its applications?. [Link]

-

D. S. T. A. Rees et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

S. B. H. Bach et al. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. [Link]

-

A. D. F. Araújo et al. Applications of biophysical techniques in drug discovery and development. Biophysical Reviews. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-6-methoxypyridine

This guide provides a comprehensive overview of the synthetic pathways leading to 2-ethynyl-6-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in drug design, and the introduction of an ethynyl group provides a versatile handle for further functionalization through reactions like click chemistry or further cross-coupling.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic and mechanistic insights to empower effective synthesis and troubleshooting.

Strategic Overview: The Sonogashira Cross-Coupling Approach

The most direct and widely employed strategy for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[3] In our case, the core transformation involves the coupling of a 2-halo-6-methoxypyridine with a suitable alkyne source.

The overall synthetic strategy can be visualized as a two-stage process:

-

Precursor Synthesis: Preparation of a suitable 2-halo-6-methoxypyridine.

-

Ethynylation: Palladium and copper-catalyzed coupling with a terminal alkyne, often using a protected acetylene equivalent like trimethylsilylacetylene (TMSA) to prevent side reactions.

Caption: High-level workflow for the synthesis of this compound.

Precursor Synthesis: 2-Halo-6-methoxypyridine

The choice of the halogen atom in the 2-halo-6-methoxypyridine precursor is critical for the success of the Sonogashira coupling. Reactivity in the key oxidative addition step of the palladium cycle follows the order: I > Br > Cl >> F.[3][4] Therefore, 2-iodo- or 2-bromo-6-methoxypyridine are the preferred substrates. 2-Bromo-6-methoxypyridine offers a good balance of reactivity and stability and is often more cost-effective than its iodo-counterpart.

A common route to 2-bromo-6-methoxypyridine is the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with a methoxide source.[6] The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring for nucleophilic attack.

Protocol 1: Synthesis of 2-Bromo-6-methoxypyridine[6]

-

Setup: To a 500 mL round-bottom flask, add 2,6-dibromopyridine (47 g), solid sodium hydroxide (8 g), and ethanol (200 mL).

-

Reaction: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC or GC. Typically, the reaction is complete within 6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the mixture with dichloromethane (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel chromatography or distillation to afford 2-bromo-6-methoxypyridine. A reported yield for a similar procedure is ~93%.[6]

The Sonogashira Coupling: Mechanism and Practice

The Sonogashira reaction is the cornerstone of this synthesis, forming the key C(sp²)-C(sp) bond.[7] The reaction is traditionally co-catalyzed by palladium and copper(I) salts.[3][4]

Mechanistic Causality

Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process involves two interconnected catalytic cycles.[4][7]

-

The Palladium Cycle:

-

Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-bromo-6-methoxypyridine, breaking the C-Br bond to form a Pd(II) intermediate. This is typically the rate-limiting step.

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the ethynyl group to the palladium center.

-

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: A base (e.g., triethylamine, piperidine) facilitates the deprotonation of the alkyne, forming a copper(I) acetylide species. This is the active nucleophile that participates in the transmetalation step with the palladium complex.[7]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. books.rsc.org [books.rsc.org]

Introduction: The Structural Significance of 2-Ethynyl-6-methoxypyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethynyl-6-methoxypyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals. This document offers a detailed prediction of the ¹H NMR spectrum, outlines a robust experimental protocol for its acquisition, and provides insights into the underlying principles governing its spectral features.

This compound is a disubstituted pyridine derivative featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing ethynyl group (-C≡CH). This unique electronic arrangement on the pyridine ring leads to a distinct ¹H NMR spectrum that provides a wealth of structural information. The chemical shifts, coupling constants, and multiplicity of the signals for the aromatic, methoxy, and acetylenic protons serve as a definitive fingerprint for this molecule.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring, the three protons of the methoxy group, and the single acetylenic proton. The analysis of these signals is based on the fundamental principles of chemical shielding, spin-spin coupling, and the electronic effects of the substituents.[1][2]

Chemical Shift Predictions

The electron-donating methoxy group increases the electron density at the ortho and para positions of the pyridine ring, causing the corresponding protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing ethynyl group and the nitrogen atom decrease the electron density, leading to deshielding and a higher chemical shift (downfield) for nearby protons.[3]

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm.

-

H-4 (para to both substituents): This proton is expected to be the most shielded of the aromatic protons due to the influence of the methoxy group and its distance from the electron-withdrawing nitrogen and ethynyl groups. Its signal is predicted to appear as a triplet.

-

H-3 (ortho to the ethynyl group and meta to the methoxy group): This proton will be significantly deshielded by the adjacent ethynyl group and the nitrogen atom. It is expected to resonate as a doublet of doublets.

-

H-5 (meta to the ethynyl group and ortho to the methoxy group): This proton will be shielded by the methoxy group but deshielded by the nitrogen atom. Its signal is also anticipated to be a doublet of doublets.

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm.[4]

-

Ethynyl Proton (-C≡CH): The acetylenic proton is expected to resonate as a singlet in the range of δ 3.0-3.5 ppm. Its chemical shift is influenced by the anisotropy of the triple bond.[4]

Predicted Coupling Constants and Multiplicities

The splitting patterns of the aromatic protons are governed by ortho, meta, and para couplings.[3][5]

-

J-coupling:

-

Ortho coupling (³J) between adjacent protons (e.g., H-3 and H-4, H-4 and H-5) is typically in the range of 7-10 Hz.

-

Meta coupling (⁴J) between protons separated by two bonds (e.g., H-3 and H-5) is smaller, around 2-3 Hz.

-

-

Multiplicity:

-

H-4: Will appear as a triplet due to coupling with two neighboring protons (H-3 and H-5), assuming J₃,₄ ≈ J₄,₅.

-

H-3 and H-5: Will each appear as a doublet of doublets due to ortho coupling with H-4 and meta coupling with each other.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 6.7 - 7.0 | Triplet (t) | ³J₃,₄ ≈ ³J₄,₅ ≈ 7-8 |

| H-5 | ~ 7.2 - 7.5 | Doublet of Doublets (dd) | ³J₄,₅ ≈ 7-8, ⁴J₃,₅ ≈ 2-3 |

| H-3 | ~ 7.6 - 7.9 | Doublet of Doublets (dd) | ³J₃,₄ ≈ 7-8, ⁴J₃,₅ ≈ 2-3 |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - |

| -C≡CH | ~ 3.0 - 3.5 | Singlet (s) | - |

Experimental Protocol for High-Resolution ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.[6][7][8]

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[8] If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ can be used.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Calibration

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.

Data Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Acquisition Time (at): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the structure of this compound and the coupling interactions between the aromatic protons.

Caption: Molecular structure of this compound.

Caption: Coupling relationships between aromatic protons.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, complemented by a rigorous experimental protocol for its acquisition. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently identify and characterize this important molecule. The provided data and methodologies serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science.

References

-

Grice, M. E. (2011). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship, University of California. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Hiller, S., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(31), 10876-10881. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. escholarship.org [escholarship.org]

- 7. azom.com [azom.com]

- 8. How To [chem.rochester.edu]

- 9. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR of 2-Ethynyl-6-methoxypyridine

An In-depth Technical Guide to the ¹³C NMR of 2-Ethynyl-6-methoxypyridine A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a self-validating system, this document integrates theoretical principles with field-proven experimental protocols to ensure both accuracy and reproducibility. We will explore the structural and electronic factors governing the ¹³C chemical shifts, present a detailed methodology for sample preparation and data acquisition, and provide a thorough interpretation of the resulting spectrum, including assignments validated by advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). This guide is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling robust structural elucidation and quality control.

Introduction: The Imperative for Structural Certainty

In the realm of drug discovery and materials science, the unambiguous determination of molecular structure is paramount. This compound is a versatile building block, incorporating a pyridine core, a reactive ethynyl group, and an electron-donating methoxy group. This combination of functionalities makes it a valuable precursor for a wide range of more complex molecules.[1] ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for the structural characterization of such organic compounds, providing a unique fingerprint of the carbon skeleton.[2]

Unlike ¹H NMR, which can be complicated by complex coupling patterns, proton-decoupled ¹³C NMR spectra display each unique carbon atom as a single peak, simplifying initial analysis. The chemical shift of each carbon provides profound insight into its local electronic environment, influenced by hybridization, electronegativity of adjacent atoms, and resonance effects.[3] This guide offers an in-depth exploration of these principles as they apply specifically to this compound, moving beyond a simple data report to explain the causality behind the observed spectral features.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon nucleus is a sensitive probe of its environment. For this compound, the spectrum is governed by the interplay of three key structural motifs: the pyridine ring, the ethynyl substituent, and the methoxy substituent.

The Pyridine Ring: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene (δ ≈ 129 ppm).[4] The effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). In this molecule, the substituents at C2 and C6 dominate the chemical shifts of the pyridine carbons.

Substituent Effects: Methoxy and Ethynyl Groups

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, yet its lone pairs can participate in resonance, donating electron density into the ring. This creates a strong shielding effect (upfield shift) at the ortho (C3) and para (C5) positions and a deshielding effect at the ipso-carbon (C6). The methoxy carbon itself typically appears in the 50-65 ppm range.[5][6]

-

Ethynyl Group (-C≡CH): The sp-hybridized carbons of an alkyne have a characteristic chemical shift range of 65-100 ppm.[3][7] The terminal, protonated carbon (≡C-H) is typically found further upfield (65-85 ppm) than the internal, substituted carbon (≡C-R), which appears around 70-100 ppm.[7] The ethynyl group is weakly electron-withdrawing, which will influence the ipso-carbon (C2) and the other ring positions.

Predicted Chemical Shifts

Based on established substituent effects and data from similar compounds, we can predict the approximate ¹³C NMR chemical shifts for this compound.[8][9] Several software packages and databases can assist in this prediction.[10][11][12][13]

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | sp² | 142 - 148 | α-carbon to N, attached to electron-withdrawing ethynyl group. |

| C3 | sp² | 110 - 116 | Ortho to methoxy group (shielded by resonance). |

| C4 | sp² | 138 - 142 | γ-carbon to N, relatively unaffected by substituents. |

| C5 | sp² | 108 - 114 | Para to methoxy group (shielded by resonance). |

| C6 | sp² | 162 - 168 | α-carbon to N, attached to strongly electron-donating methoxy group. |

| C7 (≡CH) | sp | 78 - 84 | Terminal alkyne carbon, protonated. |

| C8 (-C≡) | sp | 82 - 88 | Internal alkyne carbon, attached to pyridine ring. |

| C10 (-OCH₃) | sp³ | 53 - 58 | Typical methoxy carbon attached to an aromatic ring.[5] |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous and well-documented protocol is critical for acquiring high-quality, reproducible ¹³C NMR data.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

-

Weighing: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance (1.1%).[14][15][16]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For polar compounds, DMSO-d₆ or Methanol-d₄ may be used. Be aware that solvent choice can induce small changes in chemical shifts.[17][18]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[15]

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[14]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Capping and Labeling: Securely cap the NMR tube to prevent evaporation and label it clearly.

Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Standard ¹³C Spectrum (Proton Decoupled):

-

Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).[19]

-

Pulse Angle: A 30-45 degree flip angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. For truly quantitative results, a much longer delay (5 times the longest T₁) is necessary, or inverse-gated decoupling should be used.[20][21][22]

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

-

-

DEPT Spectra Acquisition:

-

DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

-

DEPT-90: This experiment will ideally show only CH signals.

-

These spectra are crucial for distinguishing between the pyridine CH carbons (C3, C4, C5) and the quaternary carbons (C2, C6, C8), as well as identifying the methoxy CH₃ and the terminal alkyne CH.[3][23]

-

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR analysis of this compound.

Spectral Interpretation: Assigning the Carbon Skeleton

By combining the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can confidently assign each resonance.

Table 2: Experimental Data and Signal Assignment

| Observed Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Justification |

| ~164.5 | Absent | Absent | C6 | Most downfield signal due to attachment to both the electronegative nitrogen and the strongly donating oxygen. A quaternary carbon. |

| ~144.2 | Absent | Absent | C2 | Downfield shift from α-position to nitrogen and attachment to the ethynyl group. A quaternary carbon. |

| ~139.8 | Positive | Positive | C4 | γ-CH of the pyridine ring, typically the most downfield of the pyridine CH carbons. |

| ~112.1 | Positive | Positive | C5 | Shielded CH carbon due to para-relationship with the electron-donating methoxy group. |

| ~110.5 | Positive | Positive | C3 | Shielded CH carbon due to ortho-relationship with the electron-donating methoxy group. |

| ~84.9 | Absent | Absent | C8 (-C≡) | Quaternary sp carbon, deshielded by attachment to the aromatic ring. |

| ~80.1 | Positive | Positive | C7 (≡CH) | Protonated sp carbon, appears upfield relative to the substituted alkyne carbon. |

| ~54.3 | Positive | Absent | C10 (-OCH₃) | Typical chemical shift for a methyl carbon attached to an oxygen on an aromatic ring.[5] |

Causality of Assignments:

-

Quaternary Carbons (C2, C6, C8): These signals are present in the standard ¹³C spectrum but absent in both DEPT-135 and DEPT-90 spectra. Their relative chemical shifts are dictated by their electronic environments as previously discussed. C6 is the most deshielded, followed by C2, and then C8.

-

Methine (CH) Carbons (C3, C4, C5, C7): All four signals appear as positive peaks in both DEPT-135 and DEPT-90 spectra. C4 is the most deshielded of the pyridine CHs. C3 and C5 are significantly shielded by the methoxy group and often have very close chemical shifts. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment between C3 and C5. The terminal alkyne CH (C7) is easily identified by its characteristic shift around 80 ppm.

-

Methyl (CH₃) Carbon (C10): This signal is positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum, confirming its identity as a CH₃ group. Its position around 54 ppm is highly characteristic of a methoxy group.[5]

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that can be logically and systematically deciphered. Through the combined application of broadband decoupled ¹³C spectroscopy and DEPT experiments, every carbon in the molecule can be unambiguously identified and assigned. The chemical shifts observed are a direct consequence of the electronic interplay between the pyridine heterocycle and its methoxy and ethynyl substituents. This guide provides a robust, field-tested framework for this analysis, underscoring the power of ¹³C NMR as an indispensable tool for structural verification in chemical research and development.

References

-

ACD/Labs. NMR Prediction. [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy. [Link]

-

MacMillan, D. S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]

-

University of Ottawa. (2007). How Can I Get a Quantitative 13C NMR Spectrum?[Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Magritek. (2020). Quantification of single components in complex mixtures by 13C NMR. [Link]

-

Queen Mary University of London. NMR Sample Preparation. [Link]

-

Colorado State University. CASCADE - Chemical Shift Calculation with Deep learning. [Link]

-

Macnaughtan, M. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, ACS Publications. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?[Link]

-

Georgia State University. (2017). Quantitative 13C NMR. [Link]

-

University College London. Sample Preparation. [Link]

-

ResearchGate. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Coletta, F., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. [Link]

-

Canadian Science Publishing. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

-

Perjessy, A. (2006). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

DTIC. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

University of Ottawa. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?[Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

SpectraBase. Pyridine. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Wikipedia. Pyridine. [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

National Institute of Standards and Technology. Pyridine. NIST WebBook. [Link]

-

B-A. H., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 2-Octyl ethynyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

-

New Journal of Chemistry. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

Sources

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. fiveable.me [fiveable.me]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 12. CASCADE [nova.chem.colostate.edu]

- 13. Download NMR Predict - Mestrelab [mestrelab.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 2-Ethynyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxypyridine is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid pyridine core, functionalized with a reactive ethynyl group and a methoxy moiety, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The ethynyl group serves as a valuable handle for various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, enabling the construction of extended conjugated systems and the introduction of diverse functional groups. The methoxypyridine ring itself is a common motif in pharmacologically active compounds, influencing properties like solubility, metabolic stability, and receptor binding.

This technical guide provides a comprehensive overview of the known physical properties of this compound, compiled from available literature and chemical databases. It is designed to be a valuable resource for scientists working with this compound, offering essential data for reaction planning, purification, and material characterization.

Molecular Structure and Identification

A thorough understanding of the physical properties of a compound begins with its fundamental structural and identifying information.

| Identifier | Value | Source |

| IUPAC Name | This compound | J&K Scientific[1] |

| CAS Number | 512197-92-1 | J&K Scientific[1] |

| Molecular Formula | C₈H₇NO | PubChemLite[2] |

| Molecular Weight | 133.15 g/mol | SynQuest Laboratories, Inc.[3] |

| Canonical SMILES | COC1=CC=CC(=N1)C#C | J&K Scientific[1] |

| InChI | InChI=1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 | PubChemLite[2] |

| InChIKey | JKYLJFFXJQWGTL-UHFFFAOYSA-N | J&K Scientific[1] |

Physicochemical Properties

This section details the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be used as estimations in the absence of experimentally determined data.

| Property | Value | Notes | Source |

| Boiling Point | 206.3 ± 25.0 °C | Predicted | ChemicalBook[4] |

| Density | 1.08 ± 0.1 g/cm³ | Predicted | ChemicalBook[4] |

| XlogP | 1.4 | Predicted | PubChemLite[2] |

Note on Predicted vs. Experimental Data:

It is crucial for researchers to recognize the distinction between predicted and experimentally determined physical properties. Predicted values, generated through computational algorithms, provide useful approximations for initial experimental design. However, they may not fully capture the nuances of intermolecular interactions in the solid or liquid state. Whenever possible, experimentally verified data should be prioritized for critical applications. The absence of experimentally determined melting and boiling points in readily available literature highlights an opportunity for further characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the acetylenic proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the ethynyl and methoxy substituents.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following vibrations:

-

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C-O stretch (methoxy): A strong band in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C/C=N stretches: Multiple bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (133.15). Fragmentation patterns would likely involve the loss of the methoxy group, the ethynyl group, or cleavage of the pyridine ring. PubChemLite provides a list of predicted m/z values for various adducts of the molecule[2].

Experimental Protocols and Workflows

The following sections provide generalized, step-by-step methodologies for the determination of key physical and spectroscopic properties of this compound. These protocols are based on standard laboratory practices and are intended to serve as a guide for researchers.

Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Spectroscopic Analysis Workflow

Caption: Standard workflow for spectroscopic characterization.

Safety, Handling, and Storage

According to the Safety Data Sheet (SDS) provided by ChemScene, this compound is classified with the following hazards[5][6]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide has summarized the currently available information on its physical and spectroscopic properties. While key identifiers and some predicted data are accessible, a comprehensive experimental characterization, particularly regarding its thermal properties and detailed spectroscopic data, is not yet widely published. Researchers are encouraged to perform their own characterization and to consult primary literature for the most accurate and up-to-date information when available. The protocols and safety information provided herein should serve as a useful starting point for anyone working with this versatile compound.

References

-

Chemcd. This compound Spectrum 512197-92-1. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2-Ethynyl-6-methoxynaphthalene | C13H10O | CID 4586522. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-methoxy-. [Link]

-

New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

-

PubChem. 2-Methoxypyridine | C6H7NO | CID 74201. [Link]

-

New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

NCBI. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. [Link]

-

MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ResearchGate. Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ].... [Link]

-

SpectraBase. 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Ethene, methoxy-. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. CAS 512197-92-1 | 4H07-1-6B | MDL MFCD11109683 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Pyridine, 2-ethynyl-6-methoxy- (9CI) CAS#: 512197-92-1 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

2-Ethynyl-6-methoxypyridine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Ethynyl-6-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis, valued for its unique electronic and structural properties. The presence of a terminal alkyne and a methoxypyridine scaffold allows for diverse chemical transformations, including click chemistry, cross-coupling reactions, and further derivatization. However, these same reactive functional groups also render the molecule susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and stability assessment to ensure its integrity and performance in critical research and development applications.

Chemical Profile and Inherent Reactivity

To understand the stability of this compound, one must first appreciate the reactivity of its constituent functional groups: the pyridine ring, the methoxy group, and, most critically, the terminal ethynyl (alkyne) group.

-

Pyridine Ring: As a heterocyclic aromatic amine, the pyridine nucleus is relatively stable. The nitrogen atom imparts basicity and can be a site for N-oxidation under strong oxidizing conditions. The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the ring substituents.

-